molecular formula C21H22N4O2 B15038505 N'-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303104-96-3

N'-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038505
CAS No.: 303104-96-3
M. Wt: 362.4 g/mol
InChI Key: LEWATTXVXGPOHK-LPYMAVHISA-N
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Description

N’-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a hydrazide group, and a benzylidene moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with active site residues, while the benzylidene moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-Hydroxybenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(4-Hydroxybenzylidene)-3-(4-tert-butylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(4-Hydroxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide stands out due to the presence of the isobutyl group, which can influence its lipophilicity and steric interactions. This can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

303104-96-3

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-14(2)11-15-3-7-17(8-4-15)19-12-20(24-23-19)21(27)25-22-13-16-5-9-18(26)10-6-16/h3-10,12-14,26H,11H2,1-2H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

LEWATTXVXGPOHK-LPYMAVHISA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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